Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Stereochemistry Diastereomer Purity Medicinal Chemistry

Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (CAS 1956335-02-6 / 1931957-17-3) is a trans-configured piperidine-derived carbamate ester with molecular formula C15H21NO3 and molecular weight 263.33 g/mol. It features a Cbz (benzyloxycarbonyl) protecting group at the piperidine nitrogen, a hydroxymethyl substituent at the 3-position, and a methyl group at the 4-position in a defined trans stereochemical relationship.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
Cat. No. B13513244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCC1CCN(CC1CO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H21NO3/c1-12-7-8-16(9-14(12)10-17)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3
InChIKeyFLRIVTSNMBQHFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate: Stereodefined Piperidine Carbamate Building Block for Medicinal Chemistry and MAGL-Targeted Research


Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (CAS 1956335-02-6 / 1931957-17-3) is a trans-configured piperidine-derived carbamate ester with molecular formula C15H21NO3 and molecular weight 263.33 g/mol . It features a Cbz (benzyloxycarbonyl) protecting group at the piperidine nitrogen, a hydroxymethyl substituent at the 3-position, and a methyl group at the 4-position in a defined trans stereochemical relationship . The compound belongs to the broader class of N-carbamate-protected piperidine intermediates, which serve as versatile precursors for bioactive molecule synthesis and have been implicated as scaffolds for monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) inhibitor development [1].

Why Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate Cannot Be Interchanged with Other Piperidine Carbamates


Piperidine carbamate building blocks are not functionally interchangeable for several reasons. First, the trans stereochemical relationship between the 3-hydroxymethyl and 4-methyl substituents creates a specific three-dimensional orientation that directly influences molecular recognition at biological targets; cis diastereomers or non-stereodefined mixtures may exhibit divergent binding profiles . Second, the Cbz protecting group demands orthogonal deprotection conditions (hydrogenolysis) compared to the more common Boc group (acidolysis), a critical consideration in multi-step synthetic routes where other acid- or hydrogenation-sensitive functionality is present [1]. Third, the presence of both a 4-methyl substituent and a 3-hydroxymethyl group distinguishes this scaffold from simpler N-Cbz-3-hydroxymethylpiperidine (CAS 39945-51-2, lacking the 4-methyl), which may alter steric bulk, lipophilicity, and metabolic stability in downstream bioactive molecules . In the context of endocannabinoid hydrolase inhibitor development, the benzylpiperidine carbamate class has demonstrated that subtle changes in piperidine ring substitution and N-carbamate leaving group identity can produce order-of-magnitude shifts in MAGL inhibitory potency and selectivity over FAAH [2].

Quantitative Differentiation Evidence for Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate vs. Closest Analogs


Stereochemical Identity: Trans Configuration vs. Cis Diastereomer or Racemic Mixtures

The commercially available trans-benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is supplied as the defined (3S,4R) or (3R,4S) stereoisomer, as confirmed by the canonical SMILES (C[C@@H]1CCN(C(=O)OCC2=CC=CC=C2)C[C@H]1CO) with specified chiral centers . In contrast, non-stereodefined or cis analogs lack this stereochemical identity. In the benzylpiperidine MAGL inhibitor class, stereochemistry at the piperidine ring has been shown to influence inhibitory potency; for example, the trans configuration in related benzoylpiperidine series proved critical for maintaining MAGL inhibitory activity [1]. The defined trans geometry of the 3-hydroxymethyl and 4-methyl groups establishes a predictable spatial relationship that can be exploited in structure-based drug design, unlike racemic cis/trans mixtures.

Stereochemistry Diastereomer Purity Medicinal Chemistry Target Engagement

Cbz vs. Boc Protecting Group: Orthogonal Deprotection Compatibility

The Cbz (benzyloxycarbonyl) protecting group on Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate can be removed by catalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenation, conditions that are orthogonal to the acid-labile Boc group found on the direct analog tert-butyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (CAS 1201187-00-9), which requires TFA or HCl for deprotection [1]. This orthogonality is quantitatively meaningful: Cbz hydrogenolysis proceeds under neutral conditions that preserve acid-sensitive functional groups (e.g., silyl ethers, acetals, certain heterocycles), whereas Boc deprotection using 20-50% TFA/CH₂Cl₂ would cleave such groups [2]. The benzyl carbamate also provides UV absorbance (~254 nm) for TLC/HPLC monitoring, unlike the Boc group.

Protecting Group Strategy Cbz Hydrogenolysis Orthogonal Synthesis Multi-step Synthesis

Regiochemical Differentiation: 3-Hydroxymethyl-4-methyl vs. 4-Hydroxymethyl Piperidine Carbamates

The 3-hydroxymethyl substitution pattern on Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate positions the primary alcohol at the meta-like position relative to the piperidine nitrogen, whereas the regioisomer benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 122860-33-7) places it at the para-like position, and notably lacks the 4-methyl group entirely [1]. In the context of MAGL inhibitor development, the benzylpiperidine carbamate class has demonstrated that the position and nature of substituents on the piperidine ring critically modulate enzymatic potency: Bononi et al. (2022) showed that shifting substituent positions on the aromatic ring (not directly on piperidine, but demonstrating positional sensitivity) altered IC50 values by as much as 10-fold (compound 10a vs. compound 12: IC50 = 26.4 nM vs. 866.7 nM) [2]. By class-level inference, the unique 3-hydroxymethyl-4-methyl substitution pattern creates a distinct steric and hydrogen-bonding environment around the carbamate electrophilic center that differs from both the 3-hydroxymethyl (without 4-methyl) and 4-hydroxymethyl regioisomers.

Regiochemistry Structure-Activity Relationship Scaffold Modification Lead Optimization

Purity Specifications Across Vendors: 95% vs. 98% Grade for Reproducible Research

Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is available in two distinct purity grades from different suppliers. Fluorochem supplies the trans isomer (CAS 1931957-17-3) at 95.0% purity , while MolCore offers the (3R,4S) enantiomer (CAS 1956335-02-6) at NLT 98% purity under ISO-certified conditions . For comparison, the non-methylated analog benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS 39945-51-2) is available from Thermo Scientific/Alfa Aesar at 97% purity . The 3% purity differential between 95% and 98% grades corresponds to a 2.5-fold difference in total impurity burden, which can be significant in sensitive biological assays where trace impurities may cause off-target effects or in multi-step syntheses where impurities propagate and amplify.

Purity Quality Control Reproducibility Procurement Specification

Class-Level MAGL Inhibitory Potential: Benzylpiperidine Carbamate Scaffold Validation

Piperidine carbamates bearing N-benzyloxycarbonyl (Cbz) groups belong to a validated class of serine hydrolase inhibitors that covalently carbamoylate the catalytic serine residue of MAGL and FAAH [1]. While direct IC50 data for Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate against purified MAGL have not been identified in the public domain, the structurally related benzylpiperidine series reported by Bononi et al. (2022) and Di Stefano et al. (2024) demonstrated that benzylpiperidine-based MAGL inhibitors achieved IC50 values ranging from 2.0 nM (compound 13, the most potent of the series) to 866.7 nM (compound 12), with selectivity over FAAH exceeding 5,000-fold for the best compounds (IC50 > 10 μM on FAAH) [2][3]. The Cbz carbamate leaving group (benzyl alcohol, conjugate acid pKa ~15) is expected to produce a less reactive carbamoylating agent compared to the 4-nitrophenyl carbamate of JZL184 (pKa ~7), which may result in slower enzyme carbamoylation kinetics but potentially greater selectivity within the serine hydrolase family [4].

MAGL Inhibition Endocannabinoid Carbamate Serine Hydrolase Drug Discovery

Optimal Application Scenarios for Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate Based on Differentiation Evidence


MAGL-Focused Fragment Library Synthesis Requiring Orthogonal N-Deprotection

For medicinal chemistry programs targeting monoacylglycerol lipase (MAGL) or fatty acid amide hydrolase (FAAH), this compound serves as a stereodefined building block whose Cbz group enables late-stage hydrogenolytic deprotection without affecting acid-sensitive functionality elsewhere in the molecule. Unlike Boc-protected piperidine intermediates that require TFA treatment, the Cbz group can be cleanly removed under neutral hydrogenation conditions, preserving silyl ethers, acetals, and base-sensitive esters [1]. The trans-3-hydroxymethyl-4-methyl substitution pattern provides a unique vector for further functionalization (esterification, etherification, oxidation to aldehyde/carboxylic acid) while maintaining the stereochemical integrity proven critical for MAGL target engagement in the benzylpiperidine class [2].

Stereochemical Probe Synthesis for Target Engagement Studies

The defined trans (3S,4R) or (3R,4S) stereochemistry makes this compound suitable for synthesizing enantiomerically pure probe molecules for structure-activity relationship (SAR) studies . In contrast to racemic or cis/trans mixtures, the stereochemically homogeneous starting material eliminates diastereomer-related variability from biological assay data, enabling unambiguous assignment of stereochemical requirements for target binding. This is particularly relevant for serine hydrolase inhibitors, where the spatial orientation of the hydroxymethyl group relative to the carbamate electrophile influences the trajectory of nucleophilic attack by the catalytic serine.

Multi-Step Synthesis of 3,4-Disubstituted Piperidine Pharmacophores

As a protected piperidine intermediate bearing both a hydroxymethyl handle and a methyl substituent, this compound enables divergent synthesis of 3,4-disubstituted piperidine libraries that cannot be accessed from simpler mono-substituted building blocks like N-Cbz-3-hydroxymethylpiperidine (CAS 39945-51-2) or N-Cbz-4-hydroxymethylpiperidine (CAS 122860-33-7) . The 4-methyl group introduces steric bulk that may enhance metabolic stability of downstream products and provides an additional point of structural diversity not available in des-methyl analogs. The 98% purity grade (MolCore, ISO-certified) is recommended for multi-step sequences where impurity accumulation could compromise the final product quality.

Comparative Serine Hydrolase Selectivity Profiling

For academic or industrial groups conducting serine hydrolase profiling, this Cbz-protected piperidine carbamate can serve as a scaffold for synthesizing activity-based probes or inhibitor panels to assess selectivity across the serine hydrolase superfamily (MAGL, FAAH, ABHD6, ABHD12, CES1, etc.) [2]. The Cbz leaving group (benzyl alcohol, pKa ~15) is predicted to produce slower enzyme carbamoylation kinetics than the more reactive 4-nitrophenyl carbamate leaving group of JZL184 (pKa ~7), potentially yielding a narrower target engagement profile that could help deconvolute the contribution of individual hydrolases to observed pharmacological effects [1].

Quote Request

Request a Quote for Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.